1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8/h9H,1-5H2,(H,11,12) |
InChI Key |
QDMRKSCSKPARAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
One-Pot Synthesis Strategy
One of the primary methods for preparing 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives involves a one-pot synthesis approach. This method has been particularly valuable for creating libraries of these compounds for biological evaluation. The one-pot synthesis typically involves the formation of the spirocyclic system through a condensation reaction followed by cyclization to form the isoxazoline ring.
The general reaction scheme involves:
- Preparation of a suitable piperidine derivative
- Introduction of the isoxazoline moiety
- Formation of the spirocyclic system
- Functionalization at the 3-position with a carboxylic acid group
This approach offers advantages in terms of efficiency, reducing the number of isolation and purification steps required between synthetic transformations.
Detailed Synthetic Procedures
Photocatalytic Synthesis Method
A photocatalytic approach has been documented for the synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives. This method utilizes an iridium-based photocatalyst (Ir(dFppy)3) under blue light irradiation. The procedure involves:
Preparation of a reaction mixture containing:
- Ir(dFppy)3 photocatalyst (1.0 equivalent)
- 2-isoxazoline-3-carboxylate precursor (100 equivalents)
- Glycerol solution (20% in DMSO)
- Appropriate alkene substrate (1.0 equivalent)
Irradiation with a blue light source (Kessil H150-456 nm lamp) for 10 minutes
Work-up procedure:
- Addition of 5M NaCl solution
- Precipitation with cold ethanol
- Centrifugation to collect the product
- Dissolution in water for analysis
This photocatalytic method provides high conversion rates (>95%) and offers a mild, efficient route to these spirocyclic compounds.
Scale-Up Procedure
For larger-scale preparations (100 nmol scale), a modified procedure has been developed:
Combine in a 0.6 mL Eppendorf tube:
- Ir(dFppy)3 (50 μL of a 2 nmol/μL solution in DMSO, 10 nmol)
- 2-isoxazoline-3-carboxylate (100 μL of a 100 nmol/μL solution in DMSO, 1000 nmol)
- Glycerol solution (100 μL of 20% glycerol in DMSO)
- Appropriate alkene substrate (50 μL of a 2 nmol/μL solution in H2O, 10 nmol)
Vortex the mixture and irradiate with a blue light source (Kessil H150-456 nm lamp) for 10 minutes
Work-up with NaCl solution followed by standard purification procedures
This scaled-up procedure maintains the efficiency of the smaller-scale reaction while allowing for increased product yield.
Synthetic Route Analysis
Precursor Preparation
The synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically requires the preparation of key precursors:
- Piperidine derivatives: These form the basis of the spirocyclic system
- Isoxazoline precursors: These contribute to the heterocyclic portion of the molecule
The specific precursors and their preparation methods can vary depending on the desired substitution pattern and functional groups in the final product.
Reaction Conditions and Optimization
The reaction conditions for the synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid require careful optimization to achieve high yields and purity. Key parameters include:
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent | DMSO | Enhances solubility of reactants |
| Temperature | Room temperature (for photocatalytic method) | Prevents side reactions |
| Catalyst | Ir(dFppy)3 | Enables efficient photocatalysis |
| Light Source | Blue light (456 nm) | Activates the photocatalyst |
| Reaction Time | 10 minutes | Sufficient for high conversion |
| Additives | 20% glycerol in DMSO | Stabilizes reaction intermediates |
Optimization of these parameters is crucial for achieving the desired 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid in high yield and purity.
Alternative Synthetic Approaches
Patent-Described Methods
Several patents describe methods for preparing substituted 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives, which can be adapted for the synthesis of the 3-carboxylic acid variant. These methods often involve:
- Preparation of appropriately substituted piperidine derivatives
- Introduction of the isoxazoline ring through cycloaddition reactions
- Functionalization at the 3-position to introduce the carboxylic acid group
These patent-described methods provide alternative routes that may offer advantages in terms of scalability or access to specific substitution patterns.
Derivatization from Related Compounds
Another approach involves the derivatization of related 1-oxa-2,8-diazaspiro[4.5]dec-2-ene compounds to introduce the carboxylic acid functionality at the 3-position. This can involve:
- Hydrolysis of ester derivatives (such as ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate)
- Oxidation of appropriate precursors to generate the carboxylic acid
- Functional group interconversion from other 3-substituted derivatives
These derivatization approaches can be valuable when starting from commercially available or easily accessible precursors.
Purification and Characterization
Purification Techniques
After synthesis, 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically requires purification to achieve the high purity (≥97%) needed for research applications. Common purification methods include:
- Recrystallization from appropriate solvent systems
- Column chromatography using silica gel or other stationary phases
- Preparative HPLC for final purification to high purity
The choice of purification method depends on the scale of the synthesis and the specific impurities present in the crude product.
Analytical Characterization
Characterization of the purified 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves:
- NMR spectroscopy (1H and 13C) to confirm structural features
- Mass spectrometry to verify molecular weight (expected m/z: 184.2)
- IR spectroscopy to identify characteristic functional groups (particularly the carboxylic acid)
- HPLC analysis to determine purity
- Elemental analysis to confirm the molecular formula (C8H12N2O3)
These analytical techniques provide comprehensive characterization of the synthesized compound and confirm its identity and purity.
Challenges and Considerations
Synthetic Challenges
The synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid presents several challenges:
- Formation of the spirocyclic system with the correct stereochemistry
- Selective functionalization at the 3-position
- Maintaining the stability of the isoxazoline ring during synthesis and purification
- Achieving high purity in the final product
Addressing these challenges requires careful selection of reaction conditions and purification methods.
Scale-Up Considerations
When scaling up the synthesis of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid from laboratory to larger scales, several factors must be considered:
- Safety of reagents and reaction conditions
- Efficiency of mixing and heat transfer
- Availability and cost of reagents
- Environmental impact of solvents and waste streams
- Purification methods suitable for larger quantities
These considerations are essential for developing a practical and efficient large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ester derivatives (e.g., tert-butyl/ethyl esters) improve lipophilicity, likely enhancing blood-brain barrier penetration .
- Ring Modifications : Replacing the diaza group with a single nitrogen (e.g., 1-oxa-8-azaspiro derivatives) reduces structural complexity but alters receptor selectivity. For instance, YM954 shows stronger M1/M3 agonism than YM796, which has weaker M2/M3 activity .
Pharmacological Activity
Table 2: Receptor Selectivity and Potency
Key Observations:
- Enantiomer Activity : The (-)-isomer of 1-oxa-2,8-diazaspiro derivatives exhibits preferential M1 agonism, with an S-configuration confirmed by X-ray crystallography .
- Selectivity vs. Efficacy : While YM954 demonstrates higher M1/M3 potency, its broader receptor interaction increases side-effect risks compared to the more selective parent compound .
Biological Activity
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This compound belongs to a class of spirocyclic structures that have shown promise in various therapeutic applications, including anti-inflammatory and anti-cancer activities.
The chemical structure of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can be described as follows:
- Molecular Formula : C₈H₁₃ClN₂O₃
- Molecular Weight : 220.65 g/mol
- CAS Number : 1797976-77-2
Antiinflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives related to 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene. A notable study identified a derivative that acts as a selective inhibitor of TYK2 and JAK1 kinases, which are critical in inflammatory signaling pathways. This compound exhibited IC50 values of 6 nM for TYK2 and 37 nM for JAK1, demonstrating significant potency and selectivity compared to existing therapies like tofacitinib .
Cytotoxicity and Antibacterial Activity
In vitro studies have shown that some derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from the spirocyclic framework have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as antibacterial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the spirocyclic scaffold can enhance biological activity. For example, the introduction of different substituents at specific positions on the spiro framework influences both potency and selectivity against biological targets.
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 48 | TYK2 | 6 | High |
| Compound 48 | JAK1 | 37 | High |
| Derivative A | MRSA | Varies | Moderate |
Case Studies
- Anti-inflammatory Efficacy : In a model of acute ulcerative colitis, a derivative of 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene showed superior anti-inflammatory effects compared to traditional treatments. This was attributed to its ability to modulate cytokine expression and immune cell differentiation .
- Cytotoxic Activity : A study investigating the cytotoxic effects of various diazaspiro compounds found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with ketones, aldehydes, or amines. For example, spirocyclic intermediates are formed via cyclization under controlled conditions (e.g., 40–80°C, inert atmosphere) using catalysts like Pd(OAc)₂ or CuI . Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Reaction time : Extended times (12–24 hrs) improve yield but risk decomposition.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Q. How can structural confirmation and purity of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm spirocyclic connectivity (e.g., δ 4.2–4.5 ppm for oxa-diaza protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ = 227.0924 for C₉H₁₄N₂O₃).
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the spiro ring) impact biological activity?
Methodological Answer: Derivatives like 3-aryl or N-cyclopropyl analogs (see ) are synthesized to study structure-activity relationships (SAR). For example:
- 3-Ethoxy derivative : Enhances metabolic stability but reduces solubility.
- Carboxamide analogs : Improve binding affinity to enzyme targets (e.g., kinases) .
Experimental Design : - Synthesize derivatives via substitution reactions (e.g., nucleophilic acyl substitution).
- Test in vitro activity using enzyme inhibition assays (IC₅₀ values) and ADMET profiling .
Q. How can contradictions in reported synthetic yields or biological data be resolved?
Methodological Answer: Contradictions often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., oxidation or hydrolysis artifacts) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Crystallization challenges : Optimize solvent systems (e.g., THF/hexane) to avoid amorphous byproducts .
Q. What computational methods predict the compound’s reactivity or binding modes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
